7H-Dibenzo[c,h]phenothiazine
Description
General Context of Phenothiazine (B1677639) Scaffolds in Advanced Chemical Research
Phenothiazine is a sulfur and nitrogen-containing tricyclic heterocyclic compound that has been a cornerstone of chemical research for decades. researchgate.netrsc.org Initially recognized for its applications in the development of dyes and pharmaceuticals, the phenothiazine core is now extensively studied for its intrinsic electronic properties. researchgate.netmdpi.com The presence of electron-rich sulfur and nitrogen heteroatoms imparts strong electron-donating capabilities to the molecule. rsc.orgnih.gov This characteristic makes phenothiazine and its derivatives valuable building blocks in the design of functional organic materials. rsc.org
In contemporary research, phenothiazine scaffolds are integral to the development of materials for optoelectronics. rsc.orgresearchgate.net Their ability to participate in stable redox processes has led to their use in organic semiconductors, dye-sensitized solar cells (DSSCs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.netbohrium.com The non-planar, butterfly-like conformation of the phenothiazine core can be strategically modified to influence molecular packing and prevent undesirable aggregation in solid-state applications. nih.govacs.org Furthermore, the ease of functionalization at the nitrogen atom and various positions on the benzene (B151609) rings allows for the fine-tuning of their photophysical and electrochemical properties. rsc.orgnih.gov This adaptability has cemented the role of phenothiazines as a privileged scaffold in materials science and medicinal chemistry. researchgate.netresearchgate.net
Significance of the Dibenzo[c,h]phenothiazine Framework in Heterocyclic Systems
7H-Dibenzo[c,h]phenothiazine is a pentacyclic aromatic compound that represents a structurally extended version of the basic phenothiazine framework. nih.gov The fusion of two additional benzene rings in an angular fashion to the core phenothiazine structure creates a more rigid and extensively conjugated π-system. rsc.org This extended conjugation has a profound impact on the molecule's electronic and photophysical properties compared to its simpler tricyclic analog.
The primary significance of the dibenzo[c,h]phenothiazine framework lies in its modified optoelectronic characteristics. The larger π-system leads to a red-shift in the absorption and emission spectra, meaning it can interact with light of lower energy (longer wavelengths). rsc.org This property is particularly desirable for applications in near-infrared (NIR) absorbing materials and organic photovoltaics. The rigid, planar nature of the fused ring system enhances intermolecular π-π stacking interactions, which can facilitate charge transport in organic electronic devices. core.ac.uk The specific angular "[c,h]" fusion pattern distinguishes it from other dibenzophenothiazine isomers, such as the linear dibenzo[a,j]phenothiazine, leading to unique molecular symmetry and packing arrangements in the solid state. researchgate.net
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₃NS | nih.gov |
| Molar Mass | 299.4 g/mol | nih.gov |
| CAS Number | 224-72-6 | nih.govchemsrc.com |
Foundational Research Trajectories and Current Academic Relevance
Early research into dibenzophenothiazines was primarily driven by an interest in expanding the library of heterocyclic compounds and understanding their fundamental chemical reactivity. Foundational studies, such as those by Shirley and Gilmer, explored the synthesis and metalation reactions of various dibenzophenothiazine isomers, including this compound. acs.org These early investigations established methods for chemical modification, for instance, demonstrating that metalation with agents like n-butyllithium occurs, which allows for the introduction of new functional groups. acs.orgtennessee.edu Another key area of early work involved the synthesis of N-substituted derivatives, particularly dialkylaminoalkyl chains, to explore their potential applications. tennessee.edu
The academic relevance of this compound and related extended phenothiazines has transitioned from fundamental synthesis and reactivity studies to a focus on advanced materials applications. The foundational knowledge of their synthesis and functionalization is now being leveraged to create sophisticated molecules for modern technologies. rsc.org Current research trajectories include their incorporation as building blocks for:
Organic Photocatalysts: The extended π-system and redox activity of dibenzophenothiazine derivatives make them promising candidates for photoredox catalysis, driving various chemical transformations with light. rsc.org
Thermally Activated Delayed Fluorescence (TADF) Emitters: The rigid donor-acceptor structures that can be built from dibenzophenothiazine cores are being investigated for use in highly efficient OLEDs. researchgate.net
Organic Semiconductors: The propensity for ordered molecular packing makes these compounds suitable for study as channel materials in organic field-effect transistors (OFETs). core.ac.uk
The enduring interest in this heterocyclic system underscores a common theme in organic chemistry: the foundational exploration of novel molecular structures often paves the way for their future application in cutting-edge technologies.
Structure
3D Structure
Properties
CAS No. |
224-72-6 |
|---|---|
Molecular Formula |
C20H13NS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-thia-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene |
InChI |
InChI=1S/C20H13NS/c1-3-7-15-13(5-1)9-11-17-19(15)22-20-16-8-4-2-6-14(16)10-12-18(20)21-17/h1-12,21H |
InChI Key |
PTOPHPNCDGAXGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC4=C(N3)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations
Elucidation of Synthetic Pathways to 7H-Dibenzo[c,h]phenothiazine and its Core Derivatives
The construction of the core this compound structure can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.
Cyclization Reactions and Precursor Modifications
The foundational method for synthesizing phenothiazine (B1677639) and its extended analogues like this compound often involves the cyclization of appropriately substituted diaryl sulfides or diarylamines. Historically, the Bernthsen reaction, involving the heating of a diarylamine with sulfur, laid the groundwork for phenothiazine synthesis. wikipedia.org More contemporary methods rely on the cyclization of 2-substituted diphenyl sulfides. wikipedia.org
A notable transformation involving this compound is its ring contraction to form 7-dibenzo[c,g]carbazole. mdpi.com This reaction, facilitated by lithium in tetrahydrofuran (B95107) (THF) at an elevated temperature of 50 °C, demonstrates a method for modifying the core structure post-synthesis. mdpi.comresearchgate.net The yield of this specific transformation was reported to be 33%. mdpi.comresearchgate.net
| Reactant | Reagent | Solvent | Temperature | Product | Yield | Reference |
| This compound | Lithium | THF | 50 °C | 7-Dibenzo[c,g]carbazole | 33% | mdpi.comresearchgate.net |
Transition Metal-Catalyzed Coupling Approaches
Transition metal catalysis has become an indispensable tool for the formation of the carbon-sulfur and carbon-nitrogen bonds that constitute the phenothiazine core. nih.govacs.org These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional cyclization methods. acs.org Iron-catalyzed domino C-S/C-N cross-coupling reactions have been developed as an environmentally benign and efficient route to phenothiazines, addressing issues of poor substrate scope and regioselectivity sometimes seen with palladium and copper catalysts. acs.org
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are instrumental in forming C-N bonds, a key step in many phenothiazine syntheses. nih.gov Similarly, copper-catalyzed Ullmann-type reactions are frequently used for the construction of C-S bonds. nih.gov These catalytic systems are crucial for assembling the complex aromatic framework of this compound from simpler precursors.
Regioselective C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of the this compound core, allowing for the introduction of various substituents at specific positions. This approach avoids the need for pre-functionalized starting materials, making it a more atom- and step-economical process. nih.gov
Copper-catalyzed C-H sulfonylation of phenothiazines has been demonstrated to be a simple and general method for introducing sulfonyl groups regioselectively at the C3 position. rsc.org This reaction is tolerant of a broad scope of aryl and alkyl sulfonyl chlorides, producing the desired products in moderate to good yields. rsc.org While specific examples for this compound are not detailed, the methodology is applicable to the broader phenothiazine class.
Furthermore, iron-catalyzed oxidative C-N coupling of phenothiazines with phenols has been shown to proceed with high regioselectivity. nih.gov These reactions utilize air as a green oxidant and can lead to ortho- or para-aminated products depending on the phenol (B47542) substrate. nih.gov
| Reaction Type | Catalyst | Reagents | Key Features | Reference |
| C-H Sulfonylation | Copper(I) | Aryl/Alkyl sulfonyl chlorides | Regioselective C3 sulfonylation | rsc.org |
| Oxidative C-N Coupling | Iron | Phenols, Air | High regioselectivity, Green oxidant | nih.gov |
Exploration of Green Chemistry and Continuous Flow Synthesis Techniques
In line with the principles of green chemistry, efforts are being made to develop more sustainable and efficient synthetic methods for phenothiazine derivatives. nih.govresearchgate.net This includes the use of greener solvents, minimizing waste, and designing energy-efficient processes. nih.govacs.orgrsc.org The use of air as an oxidant in iron-catalyzed coupling reactions is a prime example of a greener approach. nih.gov
Continuous flow synthesis is another area of exploration that offers significant advantages in terms of safety, scalability, and efficiency for the synthesis of phenothiazine-based compounds. uliege.beresearchgate.netresearchgate.net This technology allows for precise control over reaction parameters, leading to improved yields and purity. researchgate.net A proof-of-principle study demonstrated the feasibility of a telescoped flow synthesis for the derivatization of the phenothiazine core. researchgate.netresearchgate.net For instance, the reaction of 10H-phenothiazine with 3-chloropropionyl chloride in a coil reactor at 100°C yielded the desired product in 97% conversion with a residence time of just 5 minutes. researchgate.netresearchgate.net While not specifically reported for this compound, this methodology holds promise for its synthesis and derivatization.
Synthesis of Substituted and Fused this compound Architectures
The functionalization of the this compound scaffold, both at the nitrogen atom and on the peripheral aromatic rings, is crucial for tuning its electronic and biological properties.
N-Substitution and Peripheral Ring Functionalization
The nitrogen atom of the phenothiazine ring is a common site for substitution, allowing for the introduction of a wide variety of functional groups. d-nb.info Alkylation, arylation, and acylation reactions at the nitrogen atom are well-established methods for modifying the properties of the parent compound. d-nb.infolew.ro For example, the synthesis of 10-substituted phenothiazines can be achieved through various alkylation and arylation reactions. d-nb.info
Peripheral ring functionalization often involves electrophilic aromatic substitution reactions or transition metal-catalyzed cross-coupling reactions on pre-functionalized derivatives. lew.ro For instance, bromination of the phenothiazine core at specific positions allows for subsequent Suzuki-Miyaura cross-coupling reactions to introduce new aryl or heteroaryl groups. lew.roresearchgate.net This strategy has been employed to synthesize 3,7-disubstituted phenothiazine derivatives. lew.ro Metalation of dibenzophenothiazines, including this compound, with reagents like n-butyllithium provides a route to further functionalization. acs.org
Molecular Hybridization and Conjugate Formation with Other Heterocycles
The molecular hybridization of this compound involves coupling its core structure with other heterocyclic systems to create novel molecules with potentially enhanced or new properties. This strategy is a cornerstone of modern drug design and materials science, aiming to generate hybrid compounds with synergistic or additive effects. mdpi.comresearchgate.net The phenothiazine scaffold, including its dibenzo derivatives, is an attractive candidate for such modifications due to its inherent biological and electronic activities. mdpi.comnih.gov
The development of new drugs and functional materials often relies on the creation of hybrid molecules that combine the features of different pharmacophores or functional moieties. researchgate.net In this context, the phenothiazine nucleus has been extensively used as a building block. mdpi.comnih.gov For instance, hybridization of phenothiazine derivatives with other heterocycles like pyrazole (B372694) has been explored to create compounds with specific biological activities. mdpi.com The goal of creating these hybrid structures is often to develop compounds with improved efficacy, potentially interacting with multiple biological targets. nih.gov
A notable example of conjugate formation is the creation of a dibenzo-BODIPY-phenothiazine conjugate. This hybrid molecule was designed as a panchromatic photosensitizer for use in photocatalysis. acs.org The phenothiazine portion acts as a donor in a donor-π-acceptor (D-π-A) system, contributing to the molecule's broad absorption spectrum, which extends into the near-infrared region. acs.org
The synthesis of such hybrids can involve multi-step reactions, including cross-coupling reactions like the Sonogashira and Suzuki-Miyaura reactions, to link the phenothiazine core with other heterocyclic units. nih.govacs.org The resulting hybrid molecules often exhibit unique photophysical and electrochemical properties that are a combination of the characteristics of the individual components.
The rationale behind creating these molecular hybrids is multifaceted. In medicinal chemistry, it can lead to drugs with novel mechanisms of action or improved pharmacokinetic profiles. mdpi.comresearchgate.net In materials science, it allows for the fine-tuning of electronic and optical properties for applications in areas like organic electronics and photocatalysis. acs.orgrsc.org
Purity Assessment and Isomeric Separation Methodologies
The assessment of purity and the separation of isomers are critical steps in the synthesis and characterization of this compound and its derivatives. Given the potential for the formation of structural isomers during synthesis, robust analytical techniques are necessary to ensure the isolation of the desired compound in high purity.
Commonly employed methods for purity assessment include chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) is a fundamental technique for monitoring the progress of reactions and for preliminary purity checks. researchgate.net For more rigorous analysis and purification, column chromatography is frequently utilized. mdpi.com
High-performance liquid chromatography (HPLC) is a powerful tool for both the separation and quantification of isomers. mdpi.comrsc.org Reversed-phase HPLC (RP-HPLC), in particular, has demonstrated effectiveness in separating complex mixtures of isomers. rsc.org The choice of column, such as a long C18 column, and the optimization of mobile phase conditions are crucial for achieving high-resolution separation of isomers. rsc.org
Spectroscopic methods are indispensable for the structural confirmation and purity verification of the isolated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, allowing for the unambiguous identification of the desired isomer. nih.govmdpi.com Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) are used to confirm the molecular weight and elemental composition of the synthesized compounds. nih.gov
The separation of isomers can be particularly challenging due to their similar physicochemical properties. vurup.sk In some cases, specialized techniques may be required. For instance, supercritical fluid extraction has been explored as a method for separating isomeric mixtures that are difficult to resolve by conventional distillation or solvent extraction. google.com Furthermore, advanced techniques like high-resolution ion mobility-mass spectrometry (HRIM-MS) are emerging as powerful tools for the rapid separation of isomers based on their different shapes and sizes in the gas phase. biocompare.comhelsinki.fi
The table below summarizes the common techniques used for the purity assessment and isomeric separation of this compound and related compounds.
| Technique | Purpose | Key Considerations |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check | Choice of solvent system is critical for good separation. researchgate.net |
| Column Chromatography | Preparative purification | Silica gel is a common stationary phase. mdpi.com |
| High-Performance Liquid Chromatography (HPLC) | Isomer separation, quantification | Reversed-phase columns (e.g., C18) are often used. mdpi.comrsc.org |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation, purity confirmation | Provides detailed structural information. nih.gov |
| Mass Spectrometry (MS/HRMS) | Molecular weight and formula determination | Confirms the identity of the compound. nih.gov |
| Supercritical Fluid Extraction | Separation of difficult-to-separate isomers | Utilizes a supercritical fluid as the mobile phase. google.com |
| High-Resolution Ion Mobility-Mass Spectrometry (HRIM-MS) | Rapid isomer separation | Separates ions based on their collision cross-section. biocompare.comhelsinki.fi |
Chemical Transformations Beyond Direct Synthesis
Beyond the primary synthetic routes to this compound, the molecule can undergo further chemical transformations that alter its core structure, leading to the formation of different classes of compounds or reactive species. These transformations highlight the chemical reactivity of the dibenzophenothiazine framework.
Ring Contraction Reactions (e.g., Formation of Carbazoles)
A significant transformation of the phenothiazine ring system is its contraction to form a carbazole (B46965) ring. This reaction involves the extrusion of the sulfur atom from the central thiazine (B8601807) ring. Research has shown that this compound can be converted to 7H-dibenzo[c,g]carbazole. mdpi.comresearchgate.net
This ring contraction is typically achieved using a strong reducing agent, such as lithium in refluxing tetrahydrofuran (THF). mdpi.comresearchgate.net The reaction proceeds through a desulfurization process, effectively removing the sulfur atom and leading to the formation of a new carbon-carbon bond to close the five-membered carbazole ring.
The efficiency of this transformation can be influenced by reaction conditions, such as temperature. For the conversion of this compound to its corresponding carbazole, a reaction temperature of 50 °C has been reported to yield the product, albeit in moderate yields. mdpi.comresearchgate.net The development of more efficient methods for this type of ring contraction is of interest as it provides a synthetic route to carbazole derivatives from readily accessible phenothiazine precursors. mdpi.com
The table below summarizes the key aspects of the ring contraction of this compound to form a carbazole derivative.
| Reactant | Reagent | Solvent | Product | Yield | Reference |
| This compound | Lithium | Tetrahydrofuran (THF) | 7H-Dibenzo[c,g]carbazole | 33% | mdpi.comresearchgate.net |
Oxidative Transformations and Radical Generation
The phenothiazine core, including that of this compound, is susceptible to oxidation. These oxidative transformations can lead to the formation of stable radical species and other oxidized products. The electron-rich nature of the sulfur and nitrogen heteroatoms facilitates these oxidation processes. rsc.org
Chemical oxidation of this compound can be carried out using various oxidizing agents. For instance, treatment with mercury(II) oxide in xylene results in the formation of the stable radical, 7H-dibenzo[c,h]phenothiazin-7-yl. thieme-connect.dethieme-connect.de This radical is reported to be a stable species. thieme-connect.de
The oxidation of phenothiazines can also be achieved electrochemically. Cyclic voltammetry studies of phenothiazine derivatives show that they can undergo reversible one-electron oxidation to form stable radical cations. acs.orgrsc.org The stability of these radical cations is a key feature of the phenothiazine system and is crucial for their application in various fields, such as photoredox catalysis. rsc.org
The formation of these radical species is often accompanied by a significant color change and distinct changes in the UV-vis absorption spectrum, indicating the generation of the oxidized form. rsc.org The study of these oxidative processes and the resulting radical species is important for understanding the electronic properties of dibenzophenothiazines and for designing new materials with specific redox characteristics.
The potential for phenothiazines to act as radical scavengers has also been investigated through computational studies. nih.gov These studies suggest that the phenothiazine scaffold can react with various reactive oxygen species, further highlighting the importance of its redox chemistry. nih.gov
Molecular Structure, Conformation, and Structural Analysis
Conformational Dynamics of the Dibenzo[c,h]phenothiazine Skeleton
The non-planar, three-dimensional structure of the dibenzo[c,h]phenothiazine skeleton is a defining feature, leading to complex conformational behaviors.
The central thiazine (B8601807) ring in 7H-Dibenzo[c,h]phenothiazine is not planar. Instead, it adopts a folded or "butterfly" conformation. This folding occurs along the axis connecting the sulfur and nitrogen atoms of the central ring. The degree of this folding is quantified by the dihedral angle, which is the angle between the planes of the two benzo-fused rings. This butterfly-like structure is a common feature among phenothiazine (B1677639) derivatives. The specific dihedral angles can vary depending on the substitution pattern and the physical state (solid or solution) of the compound.
The introduction of substituents onto the dibenzo[c,h]phenothiazine skeleton can significantly influence its conformational preferences and the associated energy landscapes. The size, electronic nature, and position of the substituents can alter the dihedral angle of the butterfly conformation. For instance, bulky substituents may lead to a more pronounced folding to alleviate steric strain. The electronic effects of substituents can also impact the geometry of the central ring by modifying the electron distribution within the π-system. These conformational changes, in turn, affect the compound's electronic properties, such as its ionization potential and electron affinity, which are crucial for its applications in materials science.
Advanced Structural Characterization Techniques
A comprehensive understanding of the structure of this compound and its derivatives relies on a combination of advanced analytical methods.
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, X-ray diffraction studies have been instrumental in confirming the butterfly conformation in the solid state and providing accurate measurements of bond lengths, bond angles, and the crucial dihedral angle. bepress.com These studies also reveal how the molecules pack in the crystal lattice, which is governed by intermolecular forces.
A suite of spectroscopic techniques is employed to characterize this compound in various states:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy are vital for elucidating the molecular structure in solution. core.ac.ukacademicdirect.org The chemical shifts and coupling constants of the protons and carbon atoms provide detailed information about the connectivity and chemical environment of the atoms within the molecule. core.ac.ukacademicdirect.org For instance, the signals in the aromatic region of the ¹H NMR spectrum can be assigned to the specific protons on the fused benzene (B151609) rings. core.ac.uk
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns. core.ac.ukarchive.org The molecular ion peak in the mass spectrum confirms the compound's elemental composition. core.ac.uk Analysis of the fragmentation can provide further structural information. researchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. academicdirect.orgresearchgate.net The spectrum of this compound shows characteristic absorption bands corresponding to N-H stretching, C-H aromatic stretching, and C=C aromatic ring vibrations. researchgate.netmdpi.com
Table 1: Spectroscopic Data for this compound
| Technique | Observed Features | Reference |
|---|---|---|
| ¹H NMR | Aromatic proton signals, N-H proton signal | core.ac.uk |
| ¹³C NMR | Signals corresponding to the 20 carbon atoms of the skeleton | academicdirect.orgmdpi.com |
| Mass Spec | Molecular ion peak (M+) around m/z 299 | archive.orgnih.gov |
| IR | N-H stretching, aromatic C-H and C=C stretching bands | researchgate.netmdpi.com |
Intramolecular and Intermolecular Interactions
The behavior and properties of this compound are also governed by a variety of non-covalent interactions, both within a single molecule (intramolecular) and between adjacent molecules (intermolecular). Intramolecular interactions, such as those between the hydrogen on the nitrogen atom and the π-system of the aromatic rings, can influence the stability of certain conformations.
In the solid state, intermolecular forces dictate the crystal packing. These can include van der Waals forces, dipole-dipole interactions, and, importantly for this class of compounds, π-π stacking interactions between the electron-rich aromatic systems of neighboring molecules. The extent and nature of this π-π stacking can have a profound impact on the material's electronic properties, such as charge carrier mobility, making it a key consideration for applications in organic electronics.
Supramolecular Assembly and Host-Guest Complexation Studies
The study of supramolecular assembly and host-guest complexation of phenothiazine derivatives is a burgeoning field, driven by their unique electronic and structural properties. These molecules can engage in a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which dictate their self-assembly into larger, ordered structures. researchgate.net Furthermore, the electron-rich and structurally defined cavities of phenothiazine-based macrocycles make them attractive candidates for host-guest chemistry. univ-setif.dz
While specific experimental studies on the supramolecular assembly and host-guest complexation of This compound are limited in publicly available literature, the behavior of closely related phenothiazine derivatives provides significant insights into its potential in these areas. The general phenothiazine scaffold is recognized as a privileged structure for forming host-guest complexes, particularly with cyclodextrins. Current time information in Bangalore, IN.core.ac.uk
Research on constitutional isomers of phenothiazine, such as 7-phenyl-7H-benzo[c]phenothiazine (NAS-1) and 12-phenyl-12H-benzo[a]phenothiazine (NAS-2), reveals how subtle changes in molecular structure can influence their supramolecular arrangements and photophysical properties. researchgate.net Single-crystal X-ray diffraction studies of these derivatives show distinct packing motifs and intermolecular interactions, which are crucial for understanding their solid-state properties. researchgate.net For instance, the bending angles of the phenothiazine skeleton in these isomers are a key determinant of their crystal packing. researchgate.net
In the context of host-guest chemistry, phenothiazine derivatives have been successfully incorporated into larger macrocyclic structures, such as calix[n]phenothiazines. univ-setif.dz These macrocycles exhibit flexible conformations and can bind both cations and neutral guest molecules. univ-setif.dz The binding ability is attributed to the formation of a pre-organized cavity that can accommodate guest species through a combination of electrostatic and hydrophobic interactions. For example, calix core.ac.ukphenothiazines have been shown to bind ammonium (B1175870) ions with moderate affinity. univ-setif.dz
Furthermore, phenothiazine derivatives have been utilized as guest molecules in host-guest systems designed for specific applications, such as organic long persistent luminescence (OLPL). In these systems, phenothiazine derivatives are doped into a host matrix, and the resulting material exhibits long-lasting emission. thieme-connect.de The efficiency of these materials is highly dependent on the host-guest interactions and the molecular structure of the phenothiazine guest.
The oxidation of this compound to a stable radical, 7H-dibenzo[c,h]phenothiazin-7-yl, suggests that this compound could also participate in charge-transfer interactions, which are a common driving force in the formation of supramolecular assemblies. thieme-connect.de
While direct experimental data for this compound is scarce, the extensive research on related phenothiazine compounds underscores the potential of this molecule to form interesting and functional supramolecular assemblies and host-guest complexes. Future studies focusing on the crystal engineering and host-guest chemistry of this compound are needed to fully elucidate its behavior and potential applications.
Interactive Data Table: Structural and Interaction Data of Related Phenothiazine Derivatives
The following table summarizes key structural and interaction parameters for phenothiazine derivatives that can serve as a reference for understanding the potential supramolecular behavior of this compound.
| Compound Name | Bending Angle (Θ) | Key Intermolecular Interactions | Host/Guest System | Application | Reference |
| Phenothiazine | 158.5° (orthorhombic) | N-H···π, C-H···π, π-π stacking | Guest in Cyclodextrins | Drug Delivery | Current time information in Bangalore, IN.core.ac.ukthieme-connect.de |
| 10-Phenyl-10H-phenothiazine (NAS) | Not Reported | π-π stacking | Not Reported | Organic Electronics | researchgate.net |
| 7-Phenyl-7H-benzo[c]phenothiazine (NAS-1) | Θa: 148.8°, Θb: 150.9° | C-H···π | Not Reported | Organic Electronics | researchgate.net |
| 12-Phenyl-12H-benzo[a]phenothiazine (NAS-2) | Θa: 153.3°, Θb: 153.3° | C-H···π, π-π stacking | Not Reported | Organic Electronics | researchgate.net |
| Calix core.ac.ukphenothiazine | 159.3°, 153.4°, 142.8° | Host-Guest Interactions | Host for Ammonium Ions | Molecular Recognition | univ-setif.dz |
Electronic and Spectroscopic Characteristics
Comprehensive Photophysical Behavior of 7H-Dibenzo[c,h]phenothiazine Systems
The photophysical characteristics of this compound systems are complex and highly tunable, making them suitable for a variety of optoelectronic applications. rsc.org Key aspects of their behavior include their absorption and emission properties, response to solvent polarity, and unique fluorescence phenomena.
Derivatives of phenothiazine (B1677639) generally exhibit strong absorption in the ultraviolet-visible (UV-Vis) region. For instance, certain donor-acceptor phenothiazine derivatives show an intramolecular charge transfer (ICT) absorption band around 399 nm and an emission band at approximately 535 nm in chloroform. researchgate.net The extension of the π-conjugated system by fusing aromatic rings to the phenothiazine core leads to a significant red-shift in both absorption and emission spectra. rsc.org For example, extended phenothiazines can display absorption bands between 400 nm and 500 nm and emit in the green region of the spectrum (450 nm to 600 nm). rsc.org
The emission spectra of phenothiazine derivatives can range from blue to green, with some compounds emitting between 455 nm and 520 nm. mdpi.com The Stokes shifts, which represent the difference between the absorption and emission maxima, are often large for phenothiazines, typically ranging from 6300 to 9500 cm⁻¹. mdpi.com This is attributed to geometric and electronic changes upon photoexcitation, including the planarization of the phenothiazine core in the excited state. mdpi.com
Table 1: Absorption and Emission Data for Selected Phenothiazine Derivatives
| Compound Type | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Solvent | Reference |
|---|---|---|---|---|
| Donor-Acceptor Phenothiazine | ~399 | ~535 | Chloroform | researchgate.net |
| Extended Phenothiazines | 400-500 | 450-600 (Green) | N,N-dimethylformamide | rsc.org |
| 3,7-di(hetero)aryl-substituted Phenothiazine Salts | 323-373 | 455-520 (Blue-Green) | Dichloromethane | mdpi.com |
A prominent feature of many phenothiazine derivatives is the occurrence of intramolecular charge transfer (ICT) upon photoexcitation. nih.govresearchgate.net In donor-acceptor systems, the phenothiazine unit acts as a strong electron donor, facilitating charge transfer to an acceptor moiety within the same molecule. nih.gov This ICT character is often responsible for the observed solvatochromism, where the absorption and emission wavelengths are dependent on the polarity of the solvent. researchgate.netresearchgate.net
Generally, these compounds exhibit positive solvatochromism, meaning their emission spectra show a bathochromic (red) shift as the solvent polarity increases. researchgate.netresearchgate.net This is due to the stabilization of the more polar excited state in polar solvents. For example, some phenothiazine derivatives display a red shift in their fluorescence spectra in polar solvents, indicating an inherent ICT characteristic. researchgate.net However, in certain cases, such as in methanol, a hypsochromic (blue) shift can be observed compared to other polar solvents like DMSO, often accompanied by fluorescence quenching. researchgate.netresearchgate.net The significant Stokes' shifts observed in various solvents further confirm the substantial ICT nature of these compounds. researchgate.netresearchgate.net In some instances, increasing solvent polarity can lead to the formation of a twisted intramolecular charge transfer (TICT) state, which can significantly quench fluorescence. nih.govresearchgate.net
The fluorescence quantum yields (ΦF) of phenothiazine derivatives can vary significantly depending on their chemical structure and the solvent environment. researchgate.net For some donor-acceptor systems in chloroform, quantum yields range from 40% to 63%. researchgate.net In different solvents, the quantum yields of certain derivatives can range from 24% to as high as 91%. researchgate.net Extended phenothiazines have also been shown to exhibit higher fluorescence quantum yields compared to the parent phenothiazine molecule. rsc.org
The excited-state lifetimes of these compounds are typically in the nanosecond range. researchgate.net For example, some phenothiazine derivatives exhibit lifetimes ranging from 6.03 to 8.56 ns in various solvents. researchgate.net In some cases, a bi-exponential decay is observed, indicating the presence of more than one emissive state, such as a mixture of ICT and π-π* states, with short (5–12 ns) and long (45–100 ns) lifetime components. researchgate.net The excited-state lifetime can be influenced by molecular design, with certain conformations leading to radiative rates exceeding 1 x 10⁶ s⁻¹ and lifetimes as short as 500 ns. acs.org
Table 2: Quantum Yields and Lifetimes for Selected Phenothiazine Derivatives
| Compound Type | Quantum Yield (ΦF, %) | Excited-State Lifetime (τ, ns) | Solvent/Condition | Reference |
|---|---|---|---|---|
| Donor-Acceptor Phenothiazine | 40-63 | - | Chloroform | researchgate.net |
| PTZ1–PTZ4 compounds | 24-91 | 6.03-8.56 | Various Solvents | researchgate.net |
| Phenothiazine derivatives 3a-3e | 41-93 | 4.01-7.55 | Various Solvents | researchgate.net |
| Admixture of ICT and π-π* states | - | 5-12 (short), 45-100 (long) | - | researchgate.net |
Certain donor-acceptor-donor (D-A-D) triads incorporating a dibenzo[a,j]phenazine acceptor and phenothiazine donors exhibit efficient thermally activated delayed fluorescence (TADF). rsc.orgnih.govresearchgate.net This phenomenon allows for the harvesting of triplet excitons, which are typically non-emissive, by converting them into emissive singlet states through reverse intersystem crossing (rISC). This process can lead to internal quantum efficiencies in organic light-emitting diodes (OLEDs) approaching 100%. nih.gov
The mechanism of TADF in these systems relies on a small energy gap (ΔEST) between the lowest singlet (S₁) and triplet (T₁) excited states. nih.gov The near-perpendicular arrangement of the donor and acceptor units facilitates efficient intramolecular charge transfer and minimizes ΔEST. nih.gov For example, some D-A-D compounds show a very low activation energy for delayed fluorescence, on the order of 0.03 eV, which is close to the measured ΔEST of 0.08 eV, making them excellent TADF emitters. nih.gov OLEDs fabricated with such emitters have achieved high external quantum efficiencies, up to 16.8%. rsc.orgnih.govresearchgate.net
Mechanochromic luminescence (MCL) is the reversible change in the color of emitted light in response to mechanical stimuli such as grinding or pressing. nih.gov Several phenothiazine-based compounds, particularly D-A-D triads, display distinct, multi-color-changing MCL. rsc.orgnih.govresearchgate.net For example, some compounds exhibit a tricolor change from green to yellow to red. researchgate.net
The MCL behavior is often attributed to the "two-conformation-switchable" nature of the phenothiazine units, which can exist in different conformations with distinct ground and excited state energies. rsc.orgnih.govresearchgate.net Mechanical force can induce a change in the molecular packing and conformation, leading to a shift in the emission color. researchgate.net For instance, grinding can disrupt the crystalline structure, leading to a more amorphous state with different emission properties. researchgate.net This change is often reversible by thermal annealing or exposure to solvent vapors. nih.gov The presence of strong intermolecular interactions, such as C-H···π and C-H···N hydrogen bonds, in the crystal structure contributes to the remarkable MCL performance. researchgate.net
Electrochemical Activity and Redox Processes
Phenothiazine and its derivatives are electroactive compounds, known for their low oxidation potentials and reversible one-electron redox processes. rsc.orgresearchgate.net The electron-rich nature of the sulfur and nitrogen atoms makes the phenothiazine core easy to oxidize. rsc.orgmdpi.com The first oxidation potential for many phenothiazine derivatives typically falls in the range of +0.640 to +0.840 V. mdpi.com A second oxidation to a dication can also be observed at higher potentials, between +1.040 and +1.400 V for some compounds. mdpi.com
The redox potentials can be tuned by introducing electron-donating or electron-withdrawing substituents to the phenothiazine core. mdpi.com Electron-withdrawing groups tend to increase the oxidation potential. mdpi.com The electrochemical process often involves the transfer of one electron and one proton. researchgate.net The stability of the resulting radical cation is a key feature, making these compounds useful as redox mediators in various applications. rsc.org For instance, they have been used to modify electrodes for the electrocatalytic oxidation of NADH. researchgate.netfkit.hr The presence of oxygen generally does not affect the electrochemical oxidation of these compounds under typical experimental conditions. mdpi.com
Table 3: Electrochemical Data for Selected Phenothiazine Derivatives
| Compound Series | First Oxidation Potential (E00/+1, V) | Second Oxidation Potential (E0+1/+2, V) | Reference |
|---|---|---|---|
| 7b–f | 0.640 - 0.830 | 1.040 - 1.400 (for 7b-d) | mdpi.com |
| 8b–f | 0.680 - 0.840 | 1.040 - 1.400 (for 8b-d) | mdpi.com |
Cyclic Voltammetry and Chronoamperometry for Redox Potential Determination
Cyclic voltammetry (CV) is a fundamental technique used to probe the redox behavior of chemical species. For phenothiazine and its derivatives, CV typically reveals at least one reversible one-electron oxidation to a stable cation radical. The potential at which this occurs is a key parameter in understanding the compound's electron-donating ability.
While specific cyclic voltammetry data for this compound (CAS 224-72-6) is not available in the reviewed literature, studies on analogous extended phenothiazine structures provide insight into the expected behavior. For instance, the electrochemical properties of various phenothiazine derivatives show that the redox potentials are sensitive to the molecular structure, including the extent of conjugation and the nature of substituents. Generally, phenothiazines exhibit low oxidation potentials, indicative of their electron-rich nature.
To provide context, the following table presents redox potential data for related phenothiazine compounds, as specific values for this compound are not documented in the available sources.
| Compound | First Oxidation Potential (Eox vs. Fc/Fc+) [V] | Solvent/Electrolyte | Reference |
|---|---|---|---|
| Phenothiazine (PTZ) | 0.16 | CH2Cl2 / 0.1 M Bu4NPF6 | nih.gov |
| Benzo[b]phenothiazine | 0.26 | CH2Cl2 / 0.1 M Bu4NPF6 | nih.gov |
| Naphtho[2,3-b]phenothiazine | 0.27 / 0.96 | CH2Cl2 / 0.1 M Bu4NPF6 | nih.gov |
This table is for illustrative purposes with data from related compounds due to the absence of specific data for this compound.
Heterogeneous Electron Transfer Kinetics and Reaction Mechanisms
The kinetics of electron transfer at the electrode-solution interface and the mechanisms of redox reactions are crucial for applications in electrocatalysis and molecular electronics. For many phenothiazine derivatives, the first oxidation is a simple, one-electron process leading to the formation of a cation radical. The reversibility of this process in cyclic voltammetry suggests that the electron transfer is kinetically facile and that the resulting radical is stable on the timescale of the experiment.
The reaction mechanism for the initial oxidation of a generic phenothiazine (PTZ) can be represented as:
PTZ ⇌ PTZ•+ + e-
Further oxidation to a dication is sometimes observed at higher potentials, which may or may not be a reversible process, depending on the stability of the dication. The specific kinetics and mechanisms for this compound have not been reported.
Stability of Radical Cations and Anions in Solution
The stability of the radical ions formed upon oxidation or reduction is a key characteristic of phenothiazines. The radical cations of many phenothiazine derivatives are known to be remarkably stable, often allowing for their isolation and characterization. This stability is attributed to the delocalization of the unpaired electron over the extensive π-system of the molecule.
Studies on extended phenothiazines have shown that their corresponding radical cations are stable and accessible, as indicated by highly reversible oxidation waves in their cyclic voltammograms. For example, the radical cations of some benzo- and naphtho-fused phenothiazines have been generated chemically and studied, demonstrating their persistence in solution. Information regarding the stability of the radical cation or anion of this compound is not available in the literature.
Other Relevant Spectroscopic Investigations (e.g., UV-Vis, EPR for radical species)
Spectroscopic techniques are vital for characterizing the electronic structure of both the neutral molecule and its radical ions.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of phenothiazine itself typically shows absorption bands in the ultraviolet region. Extension of the conjugation, as in dibenzophenothiazines, is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift). Upon oxidation to the radical cation, new, often intense, absorption bands typically appear in the visible and near-infrared (NIR) regions, leading to a distinct color change. Specific UV-Vis spectral data for this compound and its radical cation are not documented in the searched literature.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying species with unpaired electrons, such as radical cations. The EPR spectrum provides information about the g-factor and hyperfine couplings, which can be used to map the distribution of the unpaired electron's spin density within the molecule. The radical cations of phenothiazines typically show a characteristic EPR signal. While EPR has been used to study the radical cations of various phenothiazine derivatives, no specific EPR data for the this compound radical cation has been found.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (DFT, TD-DFT, Ab Initio)
Quantum chemical calculations are fundamental to understanding the electronic properties and behavior of molecules. Methodologies such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard tools for investigating molecular structure, stability, and spectroscopic properties. nih.gov
The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap, are crucial for predicting a molecule's reactivity, electronic transitions, and potential applications in materials science. acs.orgnih.gov For many phenothiazine (B1677639) derivatives, DFT calculations have been used to determine that the HOMO is typically localized on the electron-rich phenothiazine core, while the LUMO distribution depends on the nature and position of substituent groups. acs.orgresearchgate.net
However, specific published data on the HOMO-LUMO energies and the energy gap for 7H-Dibenzo[c,h]phenothiazine, calculated using DFT or other ab initio methods, could not be located.
TD-DFT is a powerful method for predicting and interpreting UV-visible absorption and emission spectra. acs.orgresearchgate.net It can elucidate the nature of electronic transitions, such as intramolecular charge transfer (ICT), and predict phenomena like thermally activated delayed fluorescence (TADF). acs.orglongdom.org Studies on various phenothiazine-based systems have utilized TD-DFT to correlate their structures with their photophysical properties. acs.orgnih.gov
Despite the availability of these techniques, specific TD-DFT studies predicting the absorption maxima, emission wavelengths, or potential for ICT and TADF in this compound are not available in the reviewed literature.
Phenothiazines are known for their non-planar, butterfly-like conformation. acs.org Computational methods, including DFT, are employed to perform conformational analysis and map the potential energy surface, which helps in understanding the stability of different conformers and the energy barriers between them. researchgate.netucalgary.caiupac.orgauremn.org.br
A detailed conformational analysis and potential energy surface map specifically for this compound has not been reported in the searched scientific literature.
Computational Electrochemistry and Redox Potential Prediction
Computational electrochemistry, often using DFT combined with a solvent model, is a valuable tool for predicting the redox potentials of molecules. canterbury.ac.nznih.gov The redox behavior of phenothiazine derivatives is a key aspect of their utility in various applications, and computational methods have been successfully used to predict their oxidation potentials. researchgate.netcanterbury.ac.nzrsc.org
No specific computational studies predicting the redox potential of this compound were identified.
Molecular Dynamics Simulations for Dynamic Behavior
There are no specific molecular dynamics simulation studies in the literature that focus on the dynamic behavior of this compound.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
QSPR and QSAR models are statistical models that relate the chemical structure of a series of compounds to their physicochemical properties or biological activities. longdom.orgnih.govnih.govbiolscigroup.usijnrd.org Such models have been developed for various classes of phenothiazines to predict their activities for different applications. researchgate.net
A specific QSPR or QSAR model that includes this compound in its training or test set could not be found in the surveyed literature.
In Silico Approaches for Rational Molecular Design and Virtual Screening
In the realm of modern drug discovery and materials science, in silico methodologies have become indispensable tools for the rational design of novel molecules and for conducting large-scale virtual screenings. These computational techniques allow for the prediction of physicochemical properties, biological activities, and pharmacokinetic profiles of compounds before their actual synthesis, thereby saving significant time and resources. While specific and extensive in silico studies exclusively focused on this compound are not widely documented in publicly available literature, we can extrapolate the application of these methods based on studies of the broader phenothiazine class and the available computed data for the parent compound.
Computational tools can provide a wealth of information regarding the molecular properties of this compound. Public databases like PubChem have aggregated computed properties for this molecule, which serve as a foundational dataset for any virtual screening or molecular design endeavor. nih.gov These properties are calculated using various computational models and provide insights into the molecule's behavior in a biological system.
Computed Molecular Properties of this compound
| Property | Value | Computational Method/Source |
|---|---|---|
| Molecular Weight | 299.4 g/mol | PubChem 2.1 |
| XLogP3-AA (Lipophilicity) | 6.1 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 1 | Cactvs 3.4.6.11 |
| Rotatable Bond Count | 0 | Cactvs 3.4.6.11 |
| Exact Mass | 299.07687059 Da | PubChem 2.1 |
| Topological Polar Surface Area | 37.3 Ų | Cactvs 3.4.6.11 |
| Heavy Atom Count | 22 | PubChem |
These computed properties offer initial clues for rational molecular design. For instance, the high XLogP3-AA value suggests significant lipophilicity, which could influence its membrane permeability and potential for bioaccumulation. The presence of a single hydrogen bond donor and acceptor suggests specific interaction points for potential biological targets.
Quantitative Structure-Activity Relationship (QSAR) Studies
Although no specific QSAR models for this compound have been published, the methodologies applied to the broader phenothiazine class are highly relevant. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ubbcluj.roacs.orgnih.govresearchgate.netresearchgate.net For phenothiazine derivatives, researchers have employed various molecular descriptors to build these models, including:
Topological Indices: These numerical descriptors quantify the topology of the molecular structure.
Quantum Mechanical Descriptors: Properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO gap, are used to describe the electronic properties and reactivity of the molecules. researchgate.net
Hydrophobicity and Steric Fields: These are often used in 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to model the interaction of ligands with a receptor. acs.orgnih.gov
A hypothetical QSAR study on derivatives of this compound would involve synthesizing a library of analogues with varied substituents on the dibenzo[c,h]phenothiazine core. The biological activity of these compounds would then be experimentally determined and correlated with calculated molecular descriptors to build a predictive model. Such a model could then be used to virtually screen a much larger library of designed compounds to identify those with the highest predicted activity for future synthesis and testing.
In Silico ADMET Prediction
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery and is performed using a variety of computational tools. scielo.brmdpi.comnih.govuniroma1.it While specific ADMET predictions for this compound are not available in the literature, the general approach for phenothiazine-like molecules involves the use of web-based platforms and specialized software that predict properties such as:
Aqueous Solubility: A key factor influencing oral bioavailability.
Blood-Brain Barrier (BBB) Permeability: Important for CNS-active drugs.
Cytochrome P450 (CYP) Inhibition: To assess the potential for drug-drug interactions. sciensage.info
Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut.
Toxicity Endpoints: Including predictions for carcinogenicity, mutagenicity, and cardiotoxicity (e.g., hERG inhibition).
For a molecule like this compound, its high lipophilicity might suggest good membrane permeability but potentially poor aqueous solubility. In silico ADMET profiling would provide a more detailed and nuanced picture, guiding the design of derivatives with more favorable pharmacokinetic profiles.
Virtual Screening
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. While no specific virtual screening campaigns centered on the this compound scaffold have been reported, this approach is commonly used for phenothiazine derivatives in general. The process typically involves:
Target Identification and Preparation: A 3D structure of the biological target is obtained, often from crystallographic data.
Compound Library Preparation: A large database of chemical structures is prepared for docking.
Molecular Docking: The compounds from the library are computationally "docked" into the binding site of the target protein. The docking algorithm samples different orientations and conformations of the ligand within the binding site and calculates a score that estimates the binding affinity.
Hit Selection and Refinement: The top-scoring compounds are selected as "hits" for further investigation, which may include further computational analysis or experimental validation.
Given its rigid and polycyclic aromatic structure, this compound could serve as a scaffold for designing ligands for various biological targets. A virtual screening approach could explore its potential to interact with a wide range of proteins, potentially uncovering novel biological activities.
Applications in Advanced Materials Science
Organic Electronics and Optoelectronic Devices
Derivatives of the phenothiazine (B1677639) family, including structures related to 7H-Dibenzo[c,h]phenothiazine, are extensively utilized in the fabrication of organic electronic and optoelectronic devices. Their excellent redox stability and charge-transporting capabilities are key to their functionality in these applications. acs.org
Phenothiazine-based compounds are crucial components in the development of high-efficiency Organic Light-Emitting Diodes (OLEDs). rsc.org They can function as both the light-emitting layer and the hole-transporting layer (HTL), which are essential for the device's performance. rsc.orgrsc.org The design of novel hole-transporting materials (HTMs) is a key area of research to achieve OLEDs with high efficiency and long operational lifetimes. rsc.org
Solution-processable HTMs incorporating phenothiazine and phenoxazine substituted fluorene cores have been synthesized and successfully integrated into both phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. rsc.org These materials exhibit excellent solubility and form nanotextured surface morphologies, which are beneficial for device fabrication. rsc.org Notably, these phenothiazine-based HTMs have demonstrated higher hole mobilities compared to the conventional HTM, N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)-benzidine (NPB). rsc.org
The performance of OLEDs can be significantly enhanced by replacing conventional HTMs with these novel phenothiazine derivatives. For instance, in a TADF OLED utilizing the emitter 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN), the replacement of NPB with a phenothiazine-based HTM led to a substantial improvement in device metrics. rsc.org
Table 1: Performance Enhancement in a Green TADF OLED Using a Phenothiazine-Based HTM
| Performance Metric | With NPB (Conventional HTM) | With DDPPFPh (Phenothiazine-Based HTM) |
|---|---|---|
| Maximum Power Efficacy (PEmax) | 42.5 lm W−1 | 69.1 lm W−1 |
| Maximum Current Efficacy (CEmax) | 54.1 cd A−1 | 78.0 cd A−1 |
| Maximum External Quantum Efficiency (EQEmax) | 20.1% | 27.2% |
| Maximum Luminance (Lmax) | 12,900 cd m−2 | 44,200 cd m−2 |
| Operational Lifetime (LT50) at 1000 cd m−2 | 195 hours | 590 hours |
Data sourced from a study on solution-processable phenothiazine and phenoxazine substituted fluorene cored HTMs. rsc.org
These results underscore the potential of phenothiazine-based materials in developing next-generation, high-performance OLEDs. rsc.org
The favorable electronic and optical properties of phenothiazine derivatives make them excellent candidates for use in various types of solar cells. acs.org They are employed as electron donors in organic photovoltaics (OPVs), as sensitizers in dye-sensitized solar cells (DSSCs), and as hole-transporting materials in perovskite solar cells (PSCs). researchgate.netnih.govnih.gov The non-planar, butterfly-like conformation of the phenothiazine core helps to suppress molecular aggregation, which is beneficial for device performance. acs.orgnih.gov
For perovskite solar cells, the stability of the hole-transporting material is a critical factor for commercial viability. nih.gov Phenothiazine is considered a promising alternative to the commonly used spiro-OMeTAD due to its lower cost and greater stability, which can be further enhanced through molecular engineering. nih.govresearchgate.net
The development of organic co-poly-ynes incorporating the phenothiazine motif has been explored for applications in both polymer light-emitting diodes and polymer solar cells. manchester.ac.ukrsc.orgelsevierpure.com These materials exhibit strong optical absorption in the visible spectrum and have been used to fabricate PSCs with power conversion efficiencies of up to 0.24%. manchester.ac.ukrsc.orgelsevierpure.com
Data for the NSPt-C6 dye, which has a hexyl group at the N(10) position and a thiophenylene at the C(7) position of the phenothiazine core. researchgate.net
The efficiency of organic electronic devices is heavily dependent on the charge carrier mobility of the materials used. Phenothiazine derivatives have been investigated for their charge transport properties. nih.govresearchgate.net A study on naphthalimide functionalized push-pull chromophores with a phenothiazine donor unit measured both hole and electron mobilities using the space-charge limited current (SCLC) method. nih.govresearchgate.net
The measured hole and electron mobilities for a series of these compounds (NPI 1-3) were found to be in the range of 10-3 cm2 V-1 s-1. nih.govresearchgate.net Specifically, the values were:
NPI 1: Hole mobility of 4.06 × 10-3 cm2 V-1 s-1 and electron mobility of 3.16 × 10-3 cm2 V-1 s-1. nih.govresearchgate.net
NPI 2: Hole mobility of 7.5 × 10-3 cm2 V-1 s-1 and electron mobility of 4.48 × 10-3 cm2 V-1 s-1. nih.govresearchgate.net
NPI 3: Hole mobility of 6.76 × 10-3 cm2 V-1 s-1 and electron mobility of 3.1 × 10-3 cm2 V-1 s-1. nih.govresearchgate.net
These results indicate that phenothiazine-based materials can exhibit good ambipolar charge transport characteristics, which is advantageous for a variety of organic electronic applications. nih.govresearchgate.net
Fluorescent Sensors and Probes for Analytical and Environmental Applications
The inherent fluorescence of the phenothiazine core makes it a valuable platform for the design of fluorescent sensors and probes. rsc.orgnih.govmdpi.com These sensors can be engineered to detect a variety of analytes, including ions and neutral molecules, with high sensitivity and selectivity. nih.govmdpi.com For instance, a phenothiazine-based fluorescent probe has been developed for the selective detection of hydrogen sulfide in food, living cells, and animals. rsc.org Another sensor, based on the conjugation of a phenothiazine fluorophore and a benzofuran unit, has been designed for the detection of cyanide ions. mdpi.comresearchgate.net This sensor operates via a nucleophilic addition mechanism that leads to fluorescence quenching upon binding with cyanide. mdpi.com
Phenothiazine-based probes have also been synthesized for the detection of hydrazine in environmental samples and living cells. nih.gov These probes can be fabricated into test strips for in-situ analysis and have been shown to be effective in detecting hydrazine in water, soil, and zebrafish. nih.gov
Phenothiazine derivatives have been utilized in the creation of smart materials that respond to multiple external stimuli, such as mechanical force (mechanochromism), acidity (acidochromism), and temperature (thermochromism). nih.govrsc.orgresearchgate.net These materials exhibit changes in their optical properties, such as color and fluorescence, in response to these stimuli. rsc.orgrsc.org
The development of high-contrast, stimulus-responsive materials with triplet-related dual emission (room-temperature phosphorescence and thermally activated delayed fluorescence) is a significant area of research with potential applications in anti-counterfeiting and data storage. nih.gov Phenothiazine derivatives with simple structures have been designed to exhibit high-contrast mechanochromism and aggregation-induced emission. nih.govrsc.org The conformational flexibility of the phenothiazine moiety plays a key role in the observed stimuli-responsive behavior. rsc.org
For example, donor-acceptor isomers based on phenothiazine and benzothiazole have been shown to exhibit reversible mechanofluorochromism, where the emission color changes upon grinding and can be reverted by fuming with a solvent. rsc.org These materials can also sense trifluoroacetic acid in solution. rsc.org The design of such multi-stimuli responsive materials opens up possibilities for their use in advanced sensing and display technologies. researchgate.netrsc.org
Photoredox Catalysis and Advanced Organic Synthesis
The redox properties of phenothiazine derivatives make them suitable for use as photoredox catalysts in organic synthesis. rsc.orgbeilstein-journals.orgbeilstein-journals.org These catalysts can absorb light and initiate electron transfer processes to facilitate a wide range of chemical transformations. rsc.org While the use of phenothiazine derivatives in this field is still considered to be expanding, they have shown promise in reactions such as atom transfer radical addition (ATRA) polymerization. beilstein-journals.org
Extended phenothiazines, with up to seven linearly fused rings, have been synthesized to enhance their absorption of visible light and improve their catalytic performance. rsc.org These extended structures have been shown to efficiently catalyze the oxidative coupling of amines to imines under visible light irradiation, a reaction that requires UV light with conventional phenothiazine. rsc.org This highlights the potential of tuning the photophysical and redox properties of phenothiazine-based molecules to develop more efficient and sustainable catalytic systems. rsc.orgdiva-portal.org
Applications in Energy Storage Systems (e.g., Batteries)
Phenothiazine derivatives are increasingly recognized for their potential as active materials in next-generation energy storage devices, particularly in organic redox flow batteries (RFBs) and as cathodes in lithium-ion batteries. researchgate.netnih.gov Their ability to undergo stable and reversible redox reactions at high potentials makes them excellent candidates for catholytes. researchgate.net
In the context of non-aqueous redox flow batteries (NAORFBs), molecular tailoring of the phenothiazine core has been a key strategy. chemrxiv.org For instance, attaching diaminocyclopropenium (DAC) substituents to the phenothiazine nitrogen creates hybrid catholytes capable of stable two-electron cycling at high potentials (0.64 V and 1.00 V vs Fc/Fc+). umich.edu One such catholyte demonstrated high solubility (≥0.45 M) and was deployed in a high-energy-density RFB, which showed over 90% capacity retention after 266 hours of cycling. umich.edu Similarly, introducing specific functional groups can significantly alter performance; N-alkylated phenothiazines have been explored as catholytes, and further modification with alkoxy groups has enhanced both solubility and electrochemical stability, allowing radical concentrations of up to 0.5 M. chemrxiv.orgchemrxiv.org
Phenothiazine-based polymers have also shown exceptional performance as cathode materials. researchgate.net A copolymer incorporating phenothiazine and bithiophene units exhibited remarkable rate capability and cycling stability, retaining over 97% of its initial capacity after 30,000 cycles at a 100C rate. researchgate.net Another study on poly(3-vinyl-N-methylphenothiazine) highlighted its ultra-high cycling stability, where π–π interactions between the phenothiazine units stabilized the oxidized states, leading to 93% capacity retention after 10,000 cycles. rsc.org Crosslinked poly(norbornene)s functionalized with phenothiazine units have also demonstrated excellent rate capabilities, with one derivative retaining 73% of its capacity after 10,000 cycles at a very high 100C rate. nih.gov These findings underscore the versatility of the phenothiazine scaffold in creating robust and high-performance energy storage materials.
Table 1: Performance of Phenothiazine-Based Materials in Energy Storage Systems
| Material Type | Application | Key Performance Metrics | Reference |
|---|---|---|---|
| Diaminocyclopropenium-Phenothiazine Hybrid | Non-Aqueous RFB Catholyte | >90% capacity retention over 266 hours; Stable two-electron cycling at 0.64 V and 1.00 V vs Fc/Fc+ | umich.edu |
| Poly(vinylphenothiazine) | Battery Cathode | 93% capacity retention after 10,000 cycles at 10C rate | rsc.org |
| Crosslinked Poly(norbornylphenothiazine) | Battery Cathode | 73% capacity retention after 10,000 cycles at 100C rate | nih.gov |
| Methylene Blue (Phenothiazine Derivative) | Aqueous RFB Catholyte | No capacity decay over 1200 cycles; Reversible capacity of ≈71 Ah L⁻¹ | nih.gov |
| N-(2-(2-methoxyethoxy)ethyl)phenothiazine (MEEPT) | Non-Aqueous RFB Electrolyte | 89% capacity retention over 435 hours (100 cycles) at 1 M concentration | nih.gov |
Development of Self-Assembled Monolayers (SAMs) for Interfacial Engineering
Self-assembled monolayers (SAMs) utilizing phenothiazine derivatives have emerged as a critical tool for interfacial engineering, particularly in perovskite solar cells (PSCs). nih.govresearchgate.net SAMs form an ultrathin, organized layer at the interface between the electrode and the active perovskite layer, serving a dual role in passivating defects and improving charge selectivity. arxiv.org This precise control at the molecular level is crucial for enhancing device efficiency and stability. nih.gov
Phenothiazine-based SAMs are often designed as hole-transport layers (HTLs) in p-i-n structured PSCs. nih.govresearchgate.net Their molecular structure can be tailored to ensure well-aligned energy levels with the perovskite absorber, which minimizes interfacial recombination losses and dramatically improves charge extraction. researchgate.net For example, a novel phenothiazine-based SAM, PTZ-PA, which incorporates a hydrophilic phosphonic acid group, was developed to improve the surface energy and promote the formation of high-quality perovskite films. nih.govresearchgate.net The phosphonic acid group coordinates with the perovskite, enhancing both electronic charge transfer and mechanical adhesion. nih.gov
In tin-based perovskite solar cells, an alternative to toxic lead-based systems, phenothiazine SAMs have proven particularly effective. One study introduced a novel SAM molecule, Th-2EPT, featuring a phenothiazine core with thiophene head groups and a phosphonic acid anchoring group. arxiv.orgarxiv.org This design optimized the coordination strength and lattice compatibility with the tin perovskite layer, leading to a high-quality buried interface and significantly suppressed non-radiative recombination. arxiv.orgarxiv.org The application of phenothiazine-based SAMs has been shown to be a superior alternative to conventional HTL materials like PEDOT:PSS, which can suffer from issues of acidity and hygroscopicity that degrade device performance. arxiv.org
Material Performance Validation: Stability and Efficiency Metrics in Device Contexts
The integration of phenothiazine-based materials into advanced devices has led to significant and measurable improvements in performance, particularly in stability and efficiency. These metrics are the ultimate validation of the materials' potential for real-world applications.
In perovskite solar cells, the use of phenothiazine-based SAMs as hole-selective contacts has resulted in devices with state-of-the-art efficiencies and outstanding operational stability. researchgate.net A PSC incorporating one such novel SAM achieved a power conversion efficiency (PCE) of up to 22.44% (certified at 21.81%) with a high average fill factor of nearly 81%. researchgate.net Remarkably, this device also demonstrated exceptional stability, with its PCE increasing from 20.3% to 21.8% during 100 hours of continuous operation under simulated sunlight. researchgate.net Another multifunctional SAM, CN-4PAPT, was designed for wide-band-gap PSCs and yielded a certified PCE of 22.66%, retaining over 95% of its initial efficiency after 500 hours of continuous maximum power point tracking. nih.gov
For tin-based perovskite solar cells, a historically less stable technology, phenothiazine SAMs have enabled breakthrough performance. Devices using the Th-2EPT SAM were the first of their kind to outperform those based on the standard PEDOT:PSS layer, delivering a record PCE of 8.2% in a DMSO-free solvent system. arxiv.orgarxiv.org In another study on tin perovskites, a device using a phenothiazine-bromide SAM (PTzBr) achieved a PCE of 7.8% and demonstrated remarkable long-term storage stability, retaining approximately 80% of its initial efficiency for over 4,000 hours without encapsulation. rsc.org
The performance of phenothiazine-based dyes in dye-sensitized solar cells (DSSCs) further validates the utility of this compound class. While performance can be highly dependent on the specific molecular structure, efficiencies have reached notable levels. For example, a DSSC based on a phenothiazine dye with a dibenzothiophenyl moiety reached a conversion efficiency of 6.22%. nih.gov Another design achieved a PCE of 5.53% by optimizing the molecular geometry to enhance intramolecular charge transfer. nih.govacs.org These results consistently demonstrate that the careful molecular engineering of the phenothiazine core is a viable and potent strategy for creating highly efficient and stable optoelectronic devices. rsc.orgresearchgate.net
Table 2: Performance Metrics of Devices Incorporating Phenothiazine Derivatives
| Device Type | Phenothiazine Component | Efficiency Metric (PCE) | Stability Metric | Reference |
|---|---|---|---|---|
| p-i-n Perovskite Solar Cell | Novel Phenothiazine SAM | 22.44% (certified 21.81%) | PCE increased from 20.3% to 21.8% over 100h continuous operation | researchgate.net |
| Wide-Band-Gap PSC | CN-4PAPT SAM | 22.66% (certified) | >95% initial efficiency retained after 500h | nih.gov |
| Tin Perovskite Solar Cell | Th-2EPT SAM | 8.2% | Outperformed standard PEDOT-based devices | arxiv.orgarxiv.org |
| Tin Perovskite Solar Cell | PTzBr SAM | 7.8% | ~80% initial efficiency retained after 4000h storage | rsc.org |
| Dye-Sensitized Solar Cell | Phenothiazine-dibenzothiophenyl dye | 6.22% | N/A | nih.gov |
| Dye-Sensitized Solar Cell | PTZ-3 dye | 5.53% | Higher Voc (710 mV) compared to modified structure | nih.govacs.org |
Biological Activity Investigations: Mechanistic and in Vitro Studies
Elucidation of Molecular Mechanisms of Biological Interaction
Understanding the precise molecular mechanisms is crucial to characterizing the biological profile of phenothiazine (B1677639) derivatives. Research has focused on their interactions with cellular structures, their influence on signaling pathways, their role in managing oxidative stress, and their ability to inhibit key enzymes.
Phenothiazine derivatives exert their effects by interacting with various fundamental cellular components. A primary target is the plasma membrane. nih.gov Studies have shown that these compounds can disrupt the plasma membrane, leading to an influx of calcium ions (Ca²⁺), which in turn can trigger depolarization of actin filaments and activate membrane repair mechanisms. nih.govresearchgate.net The presence of phenothiazines can delay this repair process, potentially leading to cell death. nih.govresearchgate.net
Furthermore, these compounds are known to interact with critical biomolecules. Some derivatives act as photosensitizers, interacting with lipids, proteins, and nucleic acids upon exposure to light. nih.gov This photosensitization can occur through direct interaction of the drug's excited state with the biological substrate or indirectly through the generation of reactive oxygen species. nih.gov Another specific interaction involves the K-RAS protein, where certain phenothiazines can cause its dissociation from the plasma membrane, leading to its accumulation in the cytosol, which can result in cell cycle arrest or apoptosis. researchgate.net
A significant area of research has been the ability of phenothiazine derivatives to modulate pathways controlling cell proliferation and programmed cell death (apoptosis). These compounds can inhibit cell proliferation by targeting various stages of the cell cycle. nih.gov They also modulate crucial signaling pathways involved in cancer progression, such as PDK1/Akt, MAPK/ERK1/2, and PI3K/Akt/mTOR. nih.gov
The induction of apoptosis is a key mechanism of action. For instance, a novel phenothiazine-1,2,3-triazole hybrid, compound 9f, was shown to induce apoptosis in MCF-7 breast cancer cells by regulating a suite of apoptosis-related proteins, including Bcl-2, Bax, Bad, Parp, and DR5. nih.gov Similarly, the diazaphenothiazine derivative PTZ20 induces apoptosis by upregulating pro-apoptotic genes like bax and p53 while downregulating the anti-apoptotic gene Bcl-2. nih.gov Other studies have confirmed that new chlorpromazine (B137089) analogues can induce late-stage apoptosis or necrosis and cause cell cycle arrest in the S phase. researchgate.net Another diazaphenothiazine derivative was found to arrest the cell cycle in the G2/M phase and trigger caspase-dependent apoptosis, acting through both intrinsic (caspase-9) and extrinsic (caspase-8) pathways. nih.gov
Phenothiazines exhibit a dual role in modulating oxidative stress. Many derivatives possess significant antioxidant properties. researchgate.net Their ability to act as antioxidants is influenced by their chemical structure, with the presence of electron-donating groups on the phenothiazine ring enhancing this activity. researchgate.net The mechanism of action includes scavenging free radicals and activating the Nrf2 signaling pathway, which is a key regulator of cellular antioxidant responses. nih.govnih.gov
Conversely, some phenothiazine derivatives can induce cell death by promoting oxidative stress. For example, the anticancer activity of a 10H-3,6-diazaphenothiazine derivative in A2780 ovarian cancer cells was linked to the generation of reactive oxygen species (ROS) and the polarization of the mitochondrial membrane potential, suggesting that cell death is induced through oxidative damage. nih.gov This pro-oxidant activity in a cancer cell context represents a critical mechanism for its therapeutic potential.
The interaction of phenothiazine derivatives with specific enzymes is a key aspect of their biological activity. Molecular docking studies have been instrumental in predicting and explaining these interactions at an atomic level. These studies have shown that phenothiazine hybrids can bind to and inhibit a range of protein kinases involved in carcinogenic pathways. researchgate.net
For example, a series of novel phenothiazine-containing imidazo[1,2-a]pyridine (B132010) derivatives were identified as inhibitors of the MARK4 protein, with binding affinities ranging from -8.1 to -10.4 kcal/mol. nih.gov Docking studies of other derivatives have elucidated their binding modes with enzymes such as the Bcr-Abl kinase, where the phenothiazine moiety fits into a hydrophobic pocket, and tubulin, where hybrids can bind to the colchicine (B1669291) binding site and disrupt microtubule dynamics. ekb.eg Further studies have explored interactions with acetylcholinesterase (AChE) and butyrylcholinesterase. bilkent.edu.tr These computational models, combined with enzyme inhibition assays, provide a rational basis for the design of more potent and selective phenothiazine-based inhibitors.
Table 1: Molecular Docking and Enzyme Inhibition Data for Select Phenothiazine Derivatives This table is interactive. You can sort and filter the data.
| Compound Class/Derivative | Target Enzyme/Protein | Key Findings | Reference |
|---|---|---|---|
| Phenothiazine-imidazo[1,2-a]pyridines | MARK4 Protein | Binding affinities ranged from -8.1 to -10.4 kcal mol⁻¹. Several compounds showed moderate to excellent inhibitory potential (IC₅₀ values in the 5-10 µM range or better). | nih.gov |
| Phenothiazine-thiosemicarbazone hybrids | Bcr-Abl Kinase (T5131 mutant) | Docking showed the phenothiazine moiety fitting into the hydrophobic pocket. Good fitting was observed. | ekb.eg |
| Phenothiazine-based phenstatin (B1242451) analogues | Tubulin | Docking poses were similar to phenstatin at the colchicine binding site, suggesting microtubule disruption activity. | ekb.eg |
| Various phenothiazine derivatives | Acetylcholinesterase (AChE) | Cytotoxic compounds behaved similarly to the reference inhibitor Huprin W in their amino acid interactions with the AChE protein. | bilkent.edu.tr |
| Phenothiazine-triazolopyridine hybrids | Tubulin | Docking revealed hydrophobic interactions and a key hydrogen bond, similar to paclitaxel's interaction, supporting G2/M arrest findings. | ekb.eg |
In Vitro Efficacy Studies on Model Systems
To translate mechanistic understanding into potential therapeutic applications, the efficacy of phenothiazine derivatives has been tested on various cellular models, particularly cancer cell lines.
Phenothiazine derivatives have demonstrated significant antiproliferative and cytotoxic effects across a wide range of human cancer cell lines. eurekaselect.com For instance, certain phenothiazine-chalcone hybrids showed cytotoxicity against oral squamous cell carcinoma lines (HSC2, HSC3, HSC4, and Ca9-22). researchgate.net The efficacy of these compounds is often quantified by their IC₅₀ value, which represents the concentration required to inhibit 50% of cell growth.
Studies have reported potent activity for various novel hybrids. A phenothiazine-1,2,3-triazole hybrid (compound 9f) exhibited a particularly strong inhibitory effect against the MCF-7 breast cancer cell line with an IC₅₀ value of 0.8 µM. nih.gov A 10H-3,6-diazaphenothiazine derivative was highly effective against A2780 ovarian cancer cells, showing an IC₅₀ of 0.62 µM, while displaying significantly less toxicity toward normal kidney and heart cells. nih.gov Other diazaphenothiazine compounds have shown strong action against glioblastoma (SNB-19), melanoma (C-32), and breast cancer (MCF-7) cell lines. mdpi.com These findings underscore the potential of the phenothiazine scaffold in developing new anticancer agents.
Table 2: In Vitro Cytotoxicity (IC₅₀ Values) of Select Phenothiazine Derivatives on Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Phenothiazine-CBHQ hybrid (5e) | MCF-7 | Breast Adenocarcinoma | 6.0 - 110.5 (range for series) | researchgate.net |
| Phenothiazine-CBHQ hybrid (5f) | HT-29 | Colorectal Carcinoma | 6.0 - 110.5 (range for series) | researchgate.net |
| Phenothiazine-1,2,3-triazole hybrid (9f) | MCF-7 | Breast Cancer | 0.8 | nih.gov |
| Phenothiazine-1,2,3-triazole hybrid (9f) | MDA-MB-231 | Breast Cancer | 1.8 | nih.gov |
| Phenothiazine-1,2,3-triazole hybrid (9f) | MDA-MB-468 | Breast Cancer | 1.9 | nih.gov |
| 10H-3,6-Diazaphenothiazine (PTZ) | A2780 | Ovarian Cancer | 0.62 | nih.gov |
| 2,7-Diazaphenothiazine-1,2,3-triazole hybrid | SNB-19 | Glioblastoma | 0.26 - 49 (range for series) | mdpi.com |
| Dithiocarbamate-phenothiazine hybrid (23) | PC-3 | Prostate Cancer | 11.59 | mdpi.com |
Antimicrobial and Antifungal Activity Against Pathogen Strains
Derivatives of the phenothiazine core structure have demonstrated significant antimicrobial and antifungal properties against a wide array of pathogenic strains, including those resistant to multiple drugs. nih.gov The primary mechanism of their antimicrobial action is often associated with the disruption of cellular membranes and the inhibition of efflux pumps, which are crucial for bacterial resistance. nih.gov
The antibacterial efficacy of phenothiazine derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Studies have shown potent activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Mycobacterium tuberculosis. nih.gov For instance, certain phenothiazine compounds have been shown to be bactericidal against various clinically relevant bacteria, with minimum inhibitory concentrations (MICs) varying between 25 and 100 µg/ml for many agents. Some piperazine (B1678402) derivatives of phenothiazine showed good antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with one compound exhibiting potency comparable to streptomycin (B1217042) against Gram-positive bacteria. nih.gov However, activity against Gram-negative species like Escherichia coli and Pseudomonas aeruginosa was reported to be limited in the same study. nih.gov Conversely, a comparative study noted that while several phenothiazines displayed potent antibacterial effects against E. coli, the closely related benzo[a]phenothiazines were found to be inactive. nih.gov
In the realm of antifungal research, phenothiazine analogs have shown broad-spectrum activity. semanticscholar.orgnih.gov This includes efficacy against clinically challenging yeasts and molds. semanticscholar.orgnih.gov Research has demonstrated activity against fluconazole-resistant Candida albicans, Candida auris, Cryptococcus glabrata, and filamentous fungi such as Aspergillus fumigatus and Fusarium species. semanticscholar.orgnih.gov The active phenothiazine derivatives often exhibit more potent inhibitory activity against fungi than against bacteria. nih.gov
Below is a data table summarizing the antimicrobial activity of selected phenothiazine derivatives against various pathogen strains, as reported in the literature.
| Compound Class | Pathogen Strain | Activity Type | Measurement (MIC) | Reference |
| Phenothiazines | General Bacteria | Antibacterial | 25-100 µg/mL | researchgate.net |
| Phenothiazine-Piperazine Derivative | Staphylococcus aureus | Antibacterial | Good | nih.gov |
| Phenothiazine-Piperazine Derivative | Bacillus subtilis | Antibacterial | Good | nih.gov |
| Phenothiazine-Piperazine Derivative | Escherichia coli | Antibacterial | Inactive | nih.gov |
| Phenothiazine Derivative (CWHM-974) | Candida albicans (Fluconazole-Resistant) | Antifungal | Active | semanticscholar.orgnih.gov |
| Phenothiazine Derivative (CWHM-974) | Candida auris | Antifungal | Active | semanticscholar.orgnih.gov |
| Phenothiazine Derivative (CWHM-974) | Aspergillus fumigatus | Antifungal | Active | semanticscholar.orgnih.gov |
| Benzo[a]phenothiazines | Escherichia coli K12 | Antibacterial | Inactive | nih.gov |
This table is representative of the general class of phenothiazine derivatives, as specific data for 7H-Dibenzo[c,h]phenothiazine is limited.
Structure-Activity Relationship (SAR) Derivations for Biological Efficacy
The biological efficacy of phenothiazine derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies have identified key molecular features that modulate their antimicrobial and antifungal potency. if-pan.krakow.plnih.gov Modifications to the tricyclic phenothiazine core and the N-10 side chain are pivotal in determining the spectrum and potency of activity. if-pan.krakow.plsemanticscholar.org
A critical determinant of activity is the nature of the substituent at the C-2 position of the phenothiazine ring. The presence of an electron-withdrawing group at this position, such as a trifluoromethyl (-CF3) or a chlorine (-Cl) atom, is often correlated with enhanced biological activity. if-pan.krakow.pl For instance, compounds like trifluoperazine (B1681574) and chlorpromazine, which bear these respective groups, are among the most active antimicrobial phenothiazines. nih.gov
In the context of antifungal activity, SAR studies on broad-spectrum phenothiazines have revealed that substitutions at various positions on the phenothiazine headgroup can lead to more potent analogs. nih.gov For example, mono-substitution at the 3-position or disubstitution at the 2,7- and 3,7-positions have resulted in analogs with 2- to 4-fold greater potency against C. neoformans and C. albicans. nih.gov The incorporation of nitrogen atoms into the phenothiazine framework to create azaphenothiazines has also been tolerated, yielding potent antifungal agents. nih.gov Lipophilicity is another important factor, with a correlation observed between the lipophilicity of indole (B1671886) diketopiperazine alkaloids and their antimicrobial activity. frontiersin.org
Key SAR findings for the phenothiazine class are summarized below:
C-2 Substitution: Electron-withdrawing groups (-CF3, -Cl) generally enhance antimicrobial activity. if-pan.krakow.pl
N-10 Side Chain Length: A three-carbon (propyl) chain is often optimal for biological efficacy. if-pan.krakow.pl
Ring Substitutions for Antifungal Potency: Mono- and di-substitutions on the phenothiazine ring can significantly increase potency against fungal pathogens. nih.gov
Heteroatom Incorporation: Replacing carbon with nitrogen in the ring system (azaphenothiazines) can yield potent antifungal compounds. nih.gov
Development as Advanced Biological Imaging Probes (non-diagnostic/clinical focus)
The inherent fluorescence and electrochemical properties of the phenothiazine scaffold have made it an attractive platform for the development of advanced probes for biological imaging. These probes are designed for research applications to detect and visualize specific biomolecules and processes within living cells, distinct from clinical diagnostic purposes.
Phenothiazine derivatives have been engineered as fluorescent probes that exhibit a "turn-on" response in the presence of specific analytes. This mechanism often involves the inhibition of a photoinduced electron transfer (PET) process. For example, a probe based on a phenothiazine-hemicyanine structure was developed for the selective detection of hypochlorite (B82951) (ClO⁻). The oxidation of the sulfur atom in the phenothiazine ring to a sulfoxide (B87167) by ClO⁻ enhances fluorescence, allowing for the imaging of this reactive oxygen species in living cells.
Another area of application is the detection of biothiols, such as glutathione (B108866) (GSH). A novel fluorescent probe was synthesized by linking phenothiazine with 7-nitrobenzofurazan. This probe demonstrated a rapid and selective fluorescence response to GSH, cysteine (Cys), and homocysteine (Hcy), enabling its use for imaging GSH within living HepG2 cells. The development of such probes is crucial for studying cellular redox states and oxidative stress.
The versatility of the phenothiazine structure allows for chemical modifications to tune its photophysical properties, such as absorption and emission wavelengths, making it a valuable tool for fundamental biological research.
Future Research Directions and Unexplored Avenues
Innovations in Green and Sustainable Synthesis of Dibenzo[c,h]phenothiazine Systems
The synthesis of complex heterocyclic systems like dibenzophenothiazines has traditionally relied on multi-step processes that may involve harsh reagents and generate significant waste. A pivotal direction for future research is the development of environmentally benign and efficient synthetic protocols.
Key research objectives should include:
Multicomponent Reactions: Investigating one-pot, multicomponent reactions could drastically improve efficiency. Methodologies utilizing ultrasonic irradiation, as demonstrated for other phenothiazine (B1677639) derivatives, could offer a green chemical approach to synthesizing the 7H-Dibenzo[c,h]phenothiazine core. researchgate.net
Catalysis: The exploration of novel catalytic systems, such as Pd-Ag or Cu-Ag nanoclusters, which have been used for synthesizing symmetrical phenazines, could open new C-N coupling pathways. mdpi.com
Sustainable Reagents and Solvents: A shift towards sustainable dehydro-condensation agents and the use of greener solvents like alcohols or water would significantly reduce the environmental impact of synthesis. mdpi.com Traditional methods often require less environmentally friendly aprotic solvents. mdpi.com
| Byproducts | Significant hazardous waste | Minimal waste, recyclable byproducts |
Advanced Characterization of Excited State Dynamics and Non-Radiative Pathways
The photophysical behavior of phenothiazines is complex and foundational to their application in optoelectronics and photochemistry. A comprehensive understanding of the excited-state dynamics of this compound is currently lacking.
Future studies should focus on:
Time-Resolved Spectroscopy: Utilizing techniques like nanosecond transient absorption and time-resolved infrared spectroscopy can elucidate the lifetimes and pathways of excited states. mdpi.com This would allow for the detailed characterization of processes such as intersystem crossing from the singlet excited state to the triplet state. nih.govnih.gov
Decay Pathway Elucidation: The lowest excited singlet state in phenothiazine derivatives can decay via multiple channels, including fluorescence, intersystem crossing, and photoionization, which leads to the formation of a radical cation and a solvated electron. nih.gov A critical research goal is to quantify the quantum yields of these competing pathways (e.g., fluorescence quantum yield, triplet quantum yield) for the dibenzo[c,h] system. nih.gov
Radical Cation Excited States: The phenothiazine radical cation (PTZ+•) itself possesses a manifold of excited doublet states accessible with visible and near-infrared light, acting as a "super-photooxidant". acs.org Investigating the excited-state dynamics of the this compound radical cation could reveal novel photochemical reactivity.
Table 2: Key Photophysical Parameters for Future Investigation
| Parameter | Description | Significance |
|---|---|---|
| Fluorescence Quantum Yield (Φf) | Efficiency of photon emission from the singlet excited state. | Determines brightness for fluorescence-based applications. |
| Triplet Quantum Yield (ΦT) | Efficiency of intersystem crossing to the triplet state. | Crucial for applications in photodynamic therapy and photocatalysis. nih.gov |
| Triplet State Lifetime (τT) | Duration of the excited triplet state. | A long-lived triplet state is often desirable for photosensitization processes. mdpi.comnih.gov |
| Rate of Intersystem Crossing (kISC) | The rate at which the molecule transitions from S1 to T1. | Governs the balance between fluorescence and phosphorescence/triplet reactivity. |
| Photoionization Potential | Energy required to eject an electron from the molecule upon photoexcitation. | Relevant for understanding photodegradation and radical cation formation. nih.gov |
Rational Design Principles for Tunable Electronic and Spectroscopic Properties
Establishing clear and predictable structure-property relationships is essential for designing -Dibenzo[c,h]phenothiazine derivatives with tailored functionalities. nih.govnih.gov The extended π-system of this scaffold is highly amenable to modification, allowing for the fine-tuning of its optoelectronic properties.
Future research should systematically explore:
Substituent Effects: The electronic nature of substituents, particularly on the nitrogen atom (N-aryl groups) and the fused benzene (B151609) rings, can profoundly influence the molecule's conformation and electronic properties. rsc.org Computational tools like Time-Dependent Density Functional Theory (TD-DFT) can guide the design of derivatives with specific absorption profiles. nih.gov
Donor-Acceptor (D-A) Architectures: Incorporating electron-donating and electron-accepting moieties into the dibenzophenothiazine framework can create push-pull systems. researchgate.net This strategy is effective for tuning emission wavelengths and can lead to materials with interesting properties like mechanofluorochromism. researchgate.net
Conformational Control: The "butterfly-like" structure of the phenothiazine core influences intermolecular π-π stacking. researchgate.net Future work should investigate how the rigid, planarizing effect of the additional fused rings in the dibenzo[c,h] isomer impacts solid-state packing and charge transport properties, which are critical for organic electronics. nih.gov
Deeper Mechanistic Insights into Biological Interactions and Therapeutic Potential (pre-clinical)
Phenothiazine derivatives have a long history in pharmacology, exhibiting a wide range of biological activities, including antipsychotic, antibacterial, antiviral, and antitumor effects. nih.govresearchgate.netepa.gov The unique topology of this compound makes it an attractive, yet underexplored, scaffold for preclinical investigation.
Key avenues for preclinical research include:
Target Identification: The planar, aromatic nature of the molecule suggests potential as an intercalator with DNA or as an inhibitor for enzymes with planar substrate binding sites. Screening against various targets, such as histone deacetylases (HDACs) or cholinesterases, could identify novel bioactivities. nih.govnih.gov
Molecular Hybridization: Coupling the dibenzophenothiazine core to other known pharmacophores is a promising strategy to create hybrid molecules with potentially synergistic or multi-target effects. nih.gov
Table 3: Potential Biological Targets for Preclinical Screening
| Target Class | Rationale | Example |
|---|---|---|
| Enzymes | The rigid scaffold may fit into specific enzyme active sites. | Histone Deacetylase 6 (HDAC6), Cholinesterases, Kinases. nih.govnih.gov |
| Microtubules | Many aromatic heterocycles interfere with tubulin dynamics. | Inhibition of tubulin polymerization. nih.gov |
| DNA/RNA | The planar structure is suitable for intercalation. | DNA binding, telomerase inhibition. |
| Receptors | The core structure is related to known receptor antagonists. | Dopamine receptors, histamine (B1213489) receptors. researchgate.net |
Integration of Dibenzo[c,h]phenothiazine into Emerging Technologies
The unique combination of a rigid, extended π-system and rich photophysics makes this compound a candidate for integration into next-generation materials and devices.
Biocompatible Materials: Derivatives with strong fluorescence and high thermal stability could be developed for applications in bioimaging or as fluorescent probes. researchgate.netrsc.org Functionalization to improve water solubility and target specificity would be a key step.
Quantum Technologies: A significant long-term goal could be the development of dibenzophenothiazine derivatives as single-photon emitters for photonic quantum technologies. This requires molecules that are exceptionally photostable and have near-Fourier-limited fluorescence even when integrated into solid-state devices. youtube.com The rigidity of the dibenzo[c,h] core may be advantageous in minimizing non-radiative decay pathways that are detrimental to coherent light emission.
Identification of New Application Domains and Interdisciplinary Research Opportunities
The full application potential of this compound can only be realized through interdisciplinary collaboration. The inherent properties of the scaffold suggest several unexplored application domains.
Organic Electronics: The electron-rich nature and rigid structure of the core make it a promising building block for organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs). researchgate.netrsc.org
Stimuli-Responsive Materials: Research has shown that other phenothiazine derivatives can exhibit mechanochromism (color change upon grinding) and acidochromism (color change with pH). rsc.org Investigating these properties in the dibenzo[c,h] system could lead to new sensors and anti-counterfeiting technologies. rsc.org
Photoredox Catalysis: Phenoxazines, which are structurally related to phenothiazines, have been developed as highly reducing organic photoredox catalysts. nih.gov The electrochemical and excited-state properties of this compound should be investigated to assess its potential in catalyzing challenging chemical transformations using visible light.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 7H-Dibenzo[c,h]phenothiazine derivatives, and how can reaction conditions be optimized?
- Methodology : Use coupling agents like COMU with anhydrous DMF as a solvent, and employ stepwise purification via flash column chromatography (e.g., CH₂Cl₂/MeOH/HOAC mixtures). Reaction times (26–69 hours) and stoichiometric ratios (e.g., DIPEA as a base) critically influence yields. Characterization via ¹H/¹³C NMR and mass spectrometry (ESI±) is essential to confirm structural integrity .
Q. How can researchers validate the purity and stability of synthesized this compound compounds?
- Methodology : Combine melting point analysis (e.g., 167–181°C for related derivatives) with chromatographic techniques (TLC, HPLC) and spectroscopic validation (NMR, UV-Vis). Stability studies under varying temperatures and pH conditions are recommended to assess degradation pathways .
Q. What are the primary electrochemical properties of this compound, and how are they measured?
- Methodology : Cyclic voltammetry in aqueous solutions can determine one-electron reduction potentials (e.g., 7.6 V vs. standard electrodes). Redox behavior is influenced by substituents on the phenothiazine core, which modulate electron-donating/withdrawing effects .
Q. How does this compound interact with biological macromolecules in preliminary assays?
- Methodology : Use fluorescence quenching assays or surface plasmon resonance (SPR) to study binding affinity with proteins (e.g., HDACs). Computational docking (AutoDock Vina) provides initial insights into binding modes and selectivity .
Advanced Research Questions
Q. What computational strategies elucidate the metabolic pathways and carcinogenic potential of this compound?
- Methodology : Combine density functional theory (DFT) with molecular dynamics simulations to model CYP1A1-mediated metabolism. Focus on regioselectivity of hydroxylation/epoxidation and DNA adduct formation. Validate predictions via in vitro mutagenicity assays (Ames test) .
Q. How do structural modifications of this compound enhance its efficacy as a histone deacetylase (HDAC) inhibitor?
- Methodology : Introduce hydroxamic acid moieties (e.g., benzhydroxamic acids) at strategic positions to improve metal-binding affinity. Evaluate inhibitory activity via enzymatic assays (e.g., HDAC8 isoform specificity) and correlate with molecular docking results .
Q. What role does this compound play in optoelectronic materials, and how is its performance quantified?
- Methodology : Synthesize donor-acceptor conjugates (e.g., with TiO₂ nanoparticles) and measure charge-transfer efficiency via photoluminescence quenching and hole mobility assays. Device testing in perovskite solar cells (PSCs) under AM1.5G illumination provides power conversion efficiency metrics .
Q. How can researchers resolve contradictions in reported carcinogenicity data for this compound derivatives?
- Methodology : Conduct comparative studies using standardized IARC protocols (e.g., rodent bioassays at multiple doses). Analyze metabolite profiles (LC-MS/MS) and epigenetic effects (DNA methylation arrays) to identify confounding factors, such as metabolic activation variability across species .
Q. What advanced characterization techniques are critical for studying the supramolecular assembly of phenothiazine-based materials?
- Methodology : Utilize single-crystal X-ray diffraction to resolve π-stacking interactions and boat conformations. Pair with solid-state NMR and grazing-incidence X-ray scattering (GIWAXS) to correlate molecular packing with optoelectronic properties .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., reconcile NMR and MS data with computational predictions) .
- Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, especially for toxicological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
